2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide
Description
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for chemical synthesis and biological applications.
Properties
Molecular Formula |
C11H15ClN4O |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C11H15ClN4O/c1-7(13)11(17)16(8-2-3-8)6-9-10(12)15-5-4-14-9/h4-5,7-8H,2-3,6,13H2,1H3 |
InChI Key |
RQUBTNZWFCPVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, dihydropyrazine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloropyrazin-2-yl)methanamine dihydrochloride
- 4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide
- (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylpropanamide
Uniqueness
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
